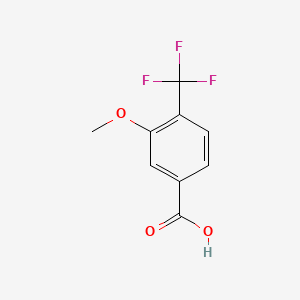

3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

Descripción

Significance of Fluorinated Benzoic Acid Derivatives in Organic Synthesis and Interdisciplinary Sciences

Fluorinated benzoic acid derivatives represent a critically important class of compounds in the realm of organic synthesis and across various scientific disciplines. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl group, into a benzoic acid scaffold can dramatically alter the parent molecule's properties. nih.govnih.govtandfonline.combohrium.com

In medicinal chemistry, the trifluoromethyl group is particularly valued for its ability to enhance several key drug-like properties. mdpi.comnih.gov These include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer biological half-life for drug candidates. mdpi.com

Lipophilicity: The trifluoromethyl group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target. mdpi.comnih.gov

Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets like proteins and enzymes. mdpi.com

pKa Modulation: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid group, which can in turn affect a compound's solubility and pharmacokinetic profile.

Beyond pharmaceuticals, fluorinated benzoic acids are utilized in the development of agrochemicals, advanced polymers, and liquid crystals. The unique properties conferred by fluorine substitution make these compounds indispensable tools for chemists seeking to fine-tune molecular properties for specific applications.

Strategic Positioning of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid within Fluorinated Aromatic Scaffolds

This compound holds a strategic position within the vast library of fluorinated aromatic building blocks. Its specific substitution pattern offers a unique combination of electronic and steric features that chemists can exploit for the synthesis of complex target molecules.

The methoxy (B1213986) group, being an electron-donating group, and the trifluoromethyl group, a potent electron-withdrawing group, are positioned meta and para to the carboxylic acid, respectively. This arrangement influences the reactivity of the aromatic ring and the acidity of the carboxyl group.

A particularly noteworthy application of this compound is as a protein degrader building block . In the rapidly evolving field of targeted protein degradation, small molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov The development of proteolysis-targeting chimeras (PROTACs) and other molecular degraders often relies on a library of diverse and functionalized building blocks to optimize the properties of the final degrader molecule. The structural motifs present in this compound make it an attractive component for the synthesis of these complex therapeutic agents.

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established organic chemistry reactions. A potential pathway could involve the trifluoromethylation of a suitably substituted methoxybenzoic acid derivative. For instance, starting from 3-methoxy-4-methylbenzoic acid, a series of reactions involving radical halogenation followed by halogen exchange (Halex reaction) with a fluoride (B91410) source could introduce the trifluoromethyl group. Alternatively, modern cross-coupling methodologies could be employed to introduce the trifluoromethyl group onto the aromatic ring.

The commercial availability of this compound indicates that viable synthetic routes have been developed, allowing researchers to readily access this valuable compound for their studies. bldpharm.comguidechem.com

Below are tables summarizing the key properties of this compound and a comparison with related fluorinated benzoic acid derivatives.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 276861-63-3 |

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.15 g/mol |

| Appearance | Solid |

Data sourced from publicly available chemical supplier information.

Table 2: Comparison of Related Fluorinated Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | A common building block in medicinal chemistry. sigmaaldrich.com |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | Isomer used in various synthetic applications. chemicalbook.comnih.gov |

| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | C8H7FO3 | A related fluorinated anisic acid derivative. ossila.com |

| 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester | 136897-64-8 | C9H7F3O3 | A related polyfluorinated and esterified derivative. chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMINIVKUUVKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591787 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276861-63-3 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 3 Methoxy 4 Trifluoromethyl Benzoic Acid and Its Analogues

Established Synthetic Routes for 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

While a universally adopted, single established route for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through the oxidation of a corresponding precursor or the carboxylation of a suitable organometallic intermediate. A plausible and commonly employed strategy involves the oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent often dictated by factors such as scale, cost, and desired purity.

Another established approach is the carboxylation of an organometallic species, such as a Grignard or organolithium reagent, derived from 1-halo-3-methoxy-4-(trifluoromethyl)benzene. The Grignard reaction, for instance, involves the reaction of the corresponding arylmagnesium halide with solid carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid. ucalgary.caodinity.com This method is advantageous due to the ready availability of the starting materials and the generally high yields obtained.

A representative synthetic scheme starting from a brominated precursor is outlined below:

| Starting Material | Reagent | Product |

| 1-Bromo-3-methoxy-4-(trifluoromethyl)benzene | 1. Mg, THF 2. CO2 3. H3O+ | This compound |

Optimizing Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is a critical aspect of any synthetic protocol, aiming to maximize product yield and purity while minimizing reaction time and cost. For the oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde, key parameters to consider include the choice of oxidant, solvent, temperature, and reaction time. For instance, using potassium permanganate (B83412) (KMnO4) in a basic aqueous solution is a classic method, but can sometimes lead to over-oxidation or difficulties in product isolation. Alternative, milder oxidants like sodium chlorite (B76162) (NaClO2) in the presence of a scavenger such as 2-methyl-2-butene (B146552) can offer improved selectivity and easier work-up procedures.

In the case of the Grignard-based carboxylation, the purity of the magnesium turnings and the dryness of the solvent (typically tetrahydrofuran (B95107) or diethyl ether) are paramount to the successful formation of the organomagnesium reagent. ucalgary.ca The temperature of the carbonation step is also crucial; maintaining a low temperature during the addition of the Grignard reagent to crushed dry ice is necessary to prevent side reactions, such as the formation of ketones. Subsequent purification, often involving recrystallization from a suitable solvent system, is essential to obtain the final product in high purity. The use of machine learning and high-throughput experimentation is an emerging trend in the optimization of such chemical reactions, allowing for the rapid screening of multiple variables to identify the global optimal conditions. chemicalbook.com

Advanced Catalytic Approaches in the Synthesis of Trifluoromethylated Benzoic Acids

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve transformations that are difficult or inefficient using classical methods. The synthesis of trifluoromethylated benzoic acids has particularly benefited from these advancements.

Nickel-Catalyzed Carboxylation of Aryl Iodides

Nickel catalysis has emerged as a powerful tool for carboxylation reactions, offering an alternative to traditional methods that often require harsh conditions. google.com Nickel-catalyzed carboxylation of aryl halides, including iodides, can be achieved using carbon dioxide as the C1 source. These reactions typically employ a nickel catalyst, a ligand, and a reducing agent. The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a low-valent nickel species, followed by carboxylation and reductive elimination to afford the corresponding carboxylic acid. Recent developments have even demonstrated the use of isocyanides and water as a carbonyl surrogate in nickel-catalyzed carboxylation reactions, avoiding the need for gaseous CO or CO2. uwindsor.ca

The application of this methodology to the synthesis of this compound would involve the use of 1-iodo-3-methoxy-4-(trifluoromethyl)benzene as the starting material. The choice of ligand is critical for the efficiency of the catalytic process, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being explored.

Table of Nickel-Catalyzed Carboxylation Parameters:

| Component | Example | Role |

| Nickel Precursor | Ni(COD)2 | Source of the active nickel catalyst |

| Ligand | PCy3, IPr | Stabilizes the nickel center and modulates its reactivity |

| Reductant | Mn, Zn | Regenerates the active catalytic species |

| CO2 Source | CO2 gas, Isocyanide/H2O | Provides the carboxyl group |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not a direct method for introducing a carboxylic acid group, palladium catalysis can be instrumental in constructing the trifluoromethylated aromatic core, which can then be converted to the desired benzoic acid. For instance, a palladium-catalyzed cross-coupling reaction could be employed to introduce the trifluoromethyl group onto a pre-functionalized benzoic acid derivative. acs.orgacs.org

Alternatively, a Heck-type reaction catalyzed by palladium could be used to couple a trifluoromethylated alkyl bromide with an appropriate olefin, which could then be further elaborated to the benzoic acid. acs.org The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, making it a valuable tool in multi-step syntheses. google.comrsc.org

Regioselective Synthesis of Substituted Benzoic Acids

Achieving the desired substitution pattern on an aromatic ring is a fundamental challenge in organic synthesis. Regioselective methods are therefore of paramount importance.

Directed Lithiation Strategies for Functionalized Benzoic Acids

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regiocontrol.

The carboxylic acid group itself can act as a directing group for ortho-lithiation. ucalgary.cagoogle.comgoogle.com However, in the context of synthesizing this compound, a more plausible strategy would involve the directed lithiation of a precursor such as 1-methoxy-2-(trifluoromethyl)benzene. The methoxy (B1213986) group is a well-established DMG, capable of directing the lithiation to the C3 position. wikipedia.org Subsequent carboxylation of the resulting aryllithium intermediate with carbon dioxide would then yield the desired this compound.

General Scheme for Directed Lithiation:

| Starting Material | Reagents | Intermediate | Product |

| 1-Methoxy-2-(trifluoromethyl)benzene | 1. n-BuLi, THF, -78 °C 2. CO2 | 3-Lithio-1-methoxy-2-(trifluoromethyl)benzene | This compound |

It is important to note that intramolecular competition between different directing groups can influence the regioselectivity of the lithiation. In some cases, the trifluoromethyl group has been observed to act as a moderate directing group itself. semanticscholar.org Therefore, careful optimization of the reaction conditions, including the choice of alkyllithium base and solvent, is crucial to ensure the desired regiochemical outcome. ucalgary.cagoogle.comgoogle.com

Intramolecular Directing Group Effects on Metallation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The effectiveness of various DMGs has been studied, with groups like amides, carbamates, and methoxy groups showing significant directing ability. wikipedia.orgsemanticscholar.orguwindsor.ca

In the context of substituted benzoic acids, the carboxylate group itself can act as a directing group. rsc.orgorganic-chemistry.org For instance, the treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org However, the interplay of multiple substituents can lead to complex regiochemical outcomes.

Competition experiments have established a hierarchy of directing groups. uwindsor.caharvard.edu For molecules containing both a methoxy and a trifluoromethyl group, the directing effects can be non-complementary. rsc.org In the case of 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation occurs preferentially next to the OCF3 substituent, which is attributed to steric factors. beilstein-journals.org Subsequent carboxylation leads to 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid. beilstein-journals.org The fluorine atom is also recognized as a potent directing group for ortho-metalation. researchgate.net The pentafluorosulfanyl (SF5) group, often considered a bioisostere of the trifluoromethyl group, has also been studied in the context of ortho-lithiation. nih.gov However, the SF5 group can also act as a leaving group, necessitating careful temperature control during the reaction. nih.gov

The table below summarizes the directing effects of various functional groups in ortho-metalation reactions.

| Directing Group (DMG) | Relative Directing Ability | Comments |

| -CONR₂ | Strong | One of the most effective DMGs. |

| -OCONR₂ | Strong | The O-linked carbamate (B1207046) is a very strong directing group. uwindsor.ca |

| -SO₂NR₂ | Strong | A powerful directing group. |

| -OCH₃ | Moderate | A commonly used directing group. semanticscholar.org |

| -CF₃ | Moderate | Can direct metalation to the ortho position. semanticscholar.org |

| -F | Moderate to Strong | A potent directing group, especially with alkyllithium bases. researchgate.net |

| -COOH | Intermediate | The carboxylate can direct lithiation ortho to itself. rsc.orgorganic-chemistry.org |

Photochemical and Electrochemical Synthetic Pathways to Benzoic Acid Derivatives

Alternative synthetic strategies for benzoic acid derivatives involve the use of photochemical and electrochemical methods. These techniques can offer milder reaction conditions and unique reactivity patterns compared to traditional approaches.

Photochemical Synthesis:

Photochemical reactions can be employed to generate radical intermediates that lead to the formation of benzoic acid derivatives. researchgate.net The photolysis of aromatic carboxylic acids and their derivatives in the presence of a hydrogen donor can lead to the formation of cyclohexadienyl radicals. researchgate.net Another photochemical approach involves the visible-light-induced photoredox [3+2] cycloaddition of alkynes and isocyanides, which can be used to synthesize substituted pyrroles that could potentially serve as precursors to complex benzoic acid derivatives. acs.org

Electrochemical Synthesis:

Electrosynthesis provides another avenue for the preparation of benzoic acids. The electrochemical oxidation of toluene (B28343) and its derivatives can yield the corresponding benzoic acids. For example, superoxide (B77818) generated electrochemically can oxidize toluene derivatives. The Solar Thermal Electrochemical Process (STEP) has been used for the synthesis of benzoic acid from toluene, demonstrating the potential of using solar energy for these transformations. researchgate.net The electrochemical reduction of benzoic acid and its substituted derivatives has also been studied in room temperature ionic liquids. researchgate.net Furthermore, m-phenoxy benzoic acid has been synthesized by the electrochemical oxidation of m-phenoxy toluene using a Cr(VI) mediator that is electrochemically regenerated. xmu.edu.cn

The following table outlines some examples of electrochemical synthesis of benzoic acid derivatives.

| Starting Material | Method | Product | Key Features |

| Toluene | Electrochemical oxidation with superoxide | Benzoic Acid | Can be performed using a fuel cell setup. |

| Toluene | Solar Thermal Electrochemical Process (STEP) | Benzoic Acid | Utilizes solar energy, with graphite (B72142) anodes showing high reactivity. researchgate.net |

| m-Phenoxy Toluene | Electrochemical oxidation with Cr(VI) | m-Phenoxy Benzoic Acid | Involves the regeneration of the oxidizing agent. xmu.edu.cn |

Precursor Synthesis and Intermediate Isolation in Multistep Pathways

The synthesis of complex molecules like this compound often requires multistep pathways involving the synthesis and isolation of key precursors and intermediates.

A common strategy involves the modification of a pre-existing benzoic acid derivative. For example, a synthetic route to the drug bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This starting material undergoes a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization, and amination to yield the final product. mdpi.com

Another approach involves building the aromatic ring with the desired substituents in place. This can be achieved through various methods, including the preparation of trifluoromethylated building blocks. For instance, a method for preparing 3-methoxy-2,4,5-trifluorobenzoic acid starts from a tetrafluorophthalimide. google.com The synthesis involves reaction with an alkali metal hydroxide, followed by methylation and then acidification to produce the desired benzoic acid along with a phthalic acid derivative, which can be subsequently decarboxylated. google.com

The synthesis of trifluoromethylbenzoic acid derivatives can also be achieved from the corresponding toluic acids through a sequence of acylation, photochlorination, fluorination, and hydrolysis. google.com The preparation of fluorinated precursors is also crucial. For example, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is synthesized in a multi-step process starting from 2,3,5,6-tetrafluorobenzyl alcohol. google.com

The following table provides an overview of a synthetic sequence starting from a substituted benzoic acid.

| Step | Reaction | Intermediate/Product |

| 1 | Esterification of 3-methoxy-4-hydroxybenzoic acid | Methyl 4-hydroxy-3-methoxybenzoate |

| 2 | Alkylation | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate |

| 3 | Nitration | Methyl 4-(3-chloropropoxy)-3-methoxy-5-nitrobenzoate |

| 4 | Reduction | Methyl 5-amino-4-(3-chloropropoxy)-3-methoxybenzoate |

| 5 | Subsequent transformations | Final Target Molecule (e.g., Bosutinib) |

This table is a generalized representation based on the synthesis of Bosutinib. mdpi.com

Chemical Reactivity, Functionalization, and Mechanistic Studies of 3 Methoxy 4 Trifluoromethyl Benzoic Acid

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Core

The substitution pattern of the benzene (B151609) ring in 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid creates a complex landscape for both electrophilic and nucleophilic aromatic substitution reactions. The activating, ortho-, para-directing methoxy (B1213986) group is in opposition to the deactivating, meta-directing carboxylic acid and the strongly deactivating trifluoromethyl group. quora.comwikipedia.org

In electrophilic aromatic substitution, the positions ortho and para to the methoxy group (positions 2 and 5) are electronically activated. However, the position para to the methoxy group (position 6 is equivalent to 2) is occupied by the trifluoromethyl group. The carboxylic acid directs incoming electrophiles to the meta positions (positions 2 and 6). The trifluoromethyl group also directs incoming electrophiles to the meta position (positions 2 and 6). Therefore, electrophilic attack is most likely to occur at position 2, which is ortho to the methoxy group and meta to both the carboxylic acid and trifluoromethyl groups. Steric hindrance from the adjacent methoxy group might slightly disfavor this position, but the electronic activation is significant. Position 5, while also activated by the methoxy group, is sterically hindered by the bulky trifluoromethyl group.

Nucleophilic aromatic substitution (SNA_r) on the ring is generally difficult due to the electron-rich nature of the benzene ring. However, the presence of the potent electron-withdrawing trifluoromethyl group can facilitate such reactions, particularly if a good leaving group is present on the ring. libretexts.org The positions ortho and para to the trifluoromethyl group (positions 3 and 5) are the most activated towards nucleophilic attack. Given that the methoxy group is at position 3, displacement of the methoxy group by a strong nucleophile could be a possible, albeit likely challenging, reaction. stackexchange.comresearchgate.net The carboxylic acid group, being negatively charged under many reaction conditions, would disfavor the approach of a nucleophile.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first. For instance, conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides the ester. ossila.com Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct reaction between the carboxylic acid and an alcohol. sigmaaldrich.com

Amide Formation: Similar to esterification, amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine. youtube.com Direct reaction is often inefficient and requires high temperatures. More commonly, the carboxylic acid is activated first, for example, by converting it to an acid chloride. The resulting acid chloride readily reacts with an amine to form the corresponding amide. mdpi.com Peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole), are also highly effective for promoting amide bond formation under mild conditions. mdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-methoxy-4-(trifluoromethyl)benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide.

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions, often involving high temperatures and the use of a catalyst like copper powder. However, this is not a common transformation for this type of compound.

A summary of common transformations of the carboxylic acid moiety is presented in the table below.

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, HOBt) or Acid Chloride | Amide |

| Reduction | LiAlH₄ followed by H₃O⁺ | Primary Alcohol |

Reactivity of the Trifluoromethyl Group and its Influence on Aromatic Systems

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly impacts the electronic properties and reactivity of the aromatic ring. mdpi.comnih.gov Its strong inductive effect deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group itself generally robust and resistant to chemical transformation under many conditions. tcichemicals.com However, under specific and often harsh conditions, the trifluoromethyl group can undergo reactions. For example, selective C-F bond activation and transformation have been achieved using certain transition metal complexes or strong reducing agents, but these are specialized reactions and not broadly applicable. tcichemicals.com

The primary influence of the trifluoromethyl group on the reactivity of this compound is its profound electronic effect on the aromatic system. nih.gov This strong electron withdrawal has several key consequences:

Increased Acidity: The -CF₃ group increases the acidity of the carboxylic acid moiety by stabilizing the resulting carboxylate anion through its inductive effect.

Deactivation of the Aromatic Ring: It makes the benzene ring less susceptible to electrophilic substitution by withdrawing electron density.

Activation towards Nucleophilic Attack: Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to it. libretexts.org

Steric Effects: While electronically powerful, the trifluoromethyl group is also sterically demanding, which can influence the regioselectivity of reactions by hindering access to adjacent positions. nih.govresearchgate.net

The table below summarizes the key influences of the trifluoromethyl group.

| Property | Influence of the Trifluoromethyl Group |

| Aromatic Ring Reactivity | Deactivates towards electrophilic attack, activates towards nucleophilic attack |

| Acidity of Carboxylic Acid | Increases |

| Chemical Stability | Generally high due to strong C-F bonds |

| Steric Hindrance | Significant, can influence regioselectivity |

Impact of the Methoxy Group on Aromatic Reactivity and Regioselectivity

The methoxy (-OCH₃) group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution. wikipedia.org It exerts its influence primarily through a strong +R (resonance) effect, which outweighs its -I (inductive) effect.

The key impacts of the methoxy group on the reactivity of this compound are:

Activation of the Aromatic Ring: The methoxy group increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles. wikipedia.org This activating effect is in direct opposition to the deactivating effects of the trifluoromethyl and carboxylic acid groups.

Directing Effect: The methoxy group is a powerful ortho-, para-director for electrophilic substitution. wikipedia.org This means that incoming electrophiles will preferentially attack the positions at C2, C4, and C6. In this specific molecule, the C4 position is already substituted.

Influence on Nucleophilic Substitution: While the methoxy group itself is an electron-donating group and would typically disfavor nucleophilic aromatic substitution, its presence can be crucial in certain reactions. For instance, in some SNAr reactions, a methoxy group can be a viable leaving group. nih.gov The position of the methoxy group can also influence the bioavailability and biological activity of related compounds. mdpi.com

The regioselectivity of electrophilic substitution on the aromatic ring of this compound is a result of the combined directing effects of all three substituents. The methoxy group strongly directs ortho and para, while the carboxylic acid and trifluoromethyl groups direct meta. The position ortho to the activating methoxy group and meta to the two deactivating groups (position 2) is the most likely site for electrophilic attack.

Comparative Reactivity Studies with Isomeric Trifluoromethylbenzoic Acids

The reactivity of this compound can be better understood by comparing it with its isomers, particularly the isomeric trifluoromethylbenzoic acids. nih.govsigmaaldrich.com The position of the trifluoromethyl group relative to the carboxylic acid significantly influences the molecule's properties and reactivity.

For instance, in 4-(trifluoromethyl)benzoic acid, the -CF₃ group is para to the carboxylic acid. sigmaaldrich.com Both groups are deactivating, making the ring significantly less reactive towards electrophilic substitution than benzene. The directing effects are also aligned, with both groups directing incoming electrophiles to the positions meta to themselves (positions 2 and 6 relative to the -COOH, and 3 and 5 relative to the -CF₃).

In 3-(trifluoromethyl)benzoic acid, the -CF₃ group is meta to the carboxylic acid. nih.gov Both are deactivating and meta-directing. The positions ortho to the carboxylic acid (2 and 6) and the position ortho to the trifluoromethyl group (2 and 4) and para to it (6) will be the most deactivated. Electrophilic attack would likely occur at position 5, which is meta to both groups.

The presence of the activating methoxy group in this compound introduces a significant perturbation to the reactivity patterns observed in the simpler trifluoromethylbenzoic acids. It provides an activated site for electrophilic attack that is absent in the isomers lacking this group.

A crystallographic study of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid highlights the steric influence of the trifluoromethyl group. nih.govresearchgate.net Depending on its position relative to other substituents, it can cause significant out-of-plane rotation of adjacent groups, which can in turn affect their reactivity and interaction with reagents. nih.govresearchgate.net

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for this compound and its derivatives often involves a combination of kinetic studies and spectroscopic analyses.

Kinetic Studies: By monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, valuable insights into the reaction mechanism can be obtained. For example, determining the order of the reaction with respect to each reactant can help to identify the species involved in the rate-determining step. For electrophilic aromatic substitution reactions, kinetic isotope effect studies, where a hydrogen atom at the site of substitution is replaced with deuterium, can help to determine whether the C-H bond cleavage is part of the rate-determining step.

Spectroscopic Analyses: Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, and for probing the electronic and structural changes that occur during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing the structure of the starting material, intermediates, and products. acs.org ¹⁹F NMR is particularly useful for monitoring reactions involving the trifluoromethyl group. Changes in chemical shifts can provide information about the electronic environment of the nuclei and can be used to follow the progress of a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule. nih.gov For example, the stretching frequency of the carbonyl group in the carboxylic acid can provide information about its electronic environment and can be used to monitor its conversion to other functional groups like esters or amides.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and to obtain information about their structure through fragmentation patterns. acs.org It is a crucial technique for confirming the identity of reaction products.

X-ray Crystallography: When single crystals of a compound or a stable intermediate can be obtained, X-ray crystallography provides definitive information about its three-dimensional structure. nih.govresearchgate.net This can be invaluable for understanding steric effects and intermolecular interactions that influence reactivity. nih.govresearchgate.net

For example, in studies of nucleophilic aromatic substitution reactions, the formation of Meisenheimer complexes, which are key intermediates, can sometimes be observed directly by spectroscopic methods under appropriate conditions. libretexts.org Similarly, in mechanistic studies of transition-metal-catalyzed reactions, spectroscopic techniques can be used to identify and characterize the catalytic species and intermediates involved in the catalytic cycle.

Derivatization and Scaffold Applications in Targeted Chemical Synthesis

Synthesis of Novel Esters, Amides, and Anhydrides of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid

The carboxylic acid moiety of this compound is the primary site for derivatization, enabling the synthesis of a wide array of esters, amides, and anhydrides. These derivatives are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Esters: Esterification is typically achieved through standard methods. For instance, Fischer esterification, involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, yields the corresponding ester. Alternatively, methylation can be performed using reagents like dimethyl sulfate. The synthesis of methyl 3-methoxy-4-methylbenzoate, a structurally similar compound, utilizes this approach. Given the electronic properties of this compound, its conversion to esters, such as α-trifluoromethyl esters, can be achieved under specific catalytic conditions.

Amides: The synthesis of amides from this compound can be accomplished through several routes. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond. Another approach is direct amidation by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or boric acid, which facilitate the reaction between the carboxylic acid and an amine, avoiding the need for the acyl chloride intermediate. Furthermore, novel methods for creating specialized amides, such as N-trifluoromethyl amides, have been developed using carboxylic acid derivatives as starting materials.

Anhydrides: Symmetrical anhydrides of this compound can be prepared by the dehydration of two molecules of the carboxylic acid. This is often accomplished by heating the acid with a dehydrating agent, such as acetic anhydride (B1165640). More modern methods utilize activating agents that facilitate the formation of the anhydride under milder conditions.

Table 1: General Synthetic Routes for Derivatives of this compound

| Derivative | Reagents and Conditions | General Reaction |

| Ester | R'-OH, H⁺ (cat.), heat (Fischer Esterification) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | 1. R-COOH → R-COCl 2. R-COCl + R'R''NH → R-CONR'R'' + HCl |

| Anhydride | Acetic Anhydride, heat | 2 R-COOH + (CH₃CO)₂O → (RCO)₂O + 2 CH₃COOH |

Note: 'R' represents the 3-methoxy-4-(trifluoromethyl)phenyl moiety.

Formation of Heterocyclic Compounds Incorporating the 3-Methoxy-4-(Trifluoromethyl)Phenyl Moiety

The 3-methoxy-4-(trifluoromethyl)phenyl scaffold is a valuable component in the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. The synthesis of pyrazole (B372694) derivatives bearing the 3-methoxy-4-(trifluoromethyl)phenyl moiety can be achieved through established condensation reactions. A common route involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). To incorporate the desired scaffold, one could employ a hydrazine derivative such as 3-methoxy-4-(trifluoromethyl)phenylhydrazine, and react it with a suitable diketone or ketoester. Regioselective condensation reactions are often employed to control the final substitution pattern on the pyrazole ring.

Phthalocyanines are large, aromatic macrocycles known for their intense color and applications in dyes, pigments, and photodynamic therapy. Their synthesis typically involves the cyclotetramerization of phthalonitrile (B49051) precursors. To synthesize a phthalocyanine (B1677752) containing the 3-methoxy-4-(trifluoromethyl)phenyl group, one would first need to prepare a substituted phthalonitrile, such as 4-methoxy-5-(trifluoromethyl)phthalonitrile. This precursor, once synthesized, could then be subjected to cyclotetramerization conditions, often in the presence of a metal salt (like zinc or copper chloride) in a high-boiling solvent, to yield the corresponding metallated tetrasubstituted phthalocyanine. The electronic properties imparted by the methoxy (B1213986) and trifluoromethyl groups would be expected to influence the photophysical properties of the resulting phthalocyanine.

Development of Complex Organic Structures Utilizing this compound as a Building Block

In the context of drug discovery and materials science, small, functionalized molecules that serve as starting points for the assembly of more complex structures are known as "building blocks." this compound is an exemplary building block due to its trifunctional nature: the carboxylic acid provides a reactive handle for linkage, while the methoxy and trifluoromethyl substituents allow for fine-tuning of properties like lipophilicity, metabolic stability, and electronic character in the final target molecule.

For example, this acid served as a key starting material in a novel synthesis of Bosutinib (B1684425), a Src/Abl tyrosine kinase inhibitor. The synthesis began with the esterification of 3-methoxy-4-hydroxybenzoic acid (a related precursor), followed by a series of reactions including alkylation, nitration, reduction, and cyclization to build the complex quinoline (B57606) core of the drug. This highlights how the specific substitution pattern of the starting benzoic acid is critical for directing the synthesis and achieving the final complex molecular architecture.

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound and its derivatives is governed by the interplay of the electronic effects of the substituents on the aromatic ring.

Inductive and Resonance Effects: The methoxy group (-OCH₃) at the meta position (position 3) exerts a weak electron-donating resonance effect (+M) and a more significant electron-withdrawing inductive effect (-I). The trifluoromethyl group (-CF₃) at the para position (position 4) is a powerful electron-withdrawing group, primarily through its strong inductive effect (-I).

Reactivity of the Carboxyl Group: The increased electron-withdrawing character of the ring enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group. This heightened electrophilicity facilitates nucleophilic acyl substitution reactions, making the formation of esters, amides, and anhydrides generally more favorable compared to benzoic acid.

Reactivity of the Aromatic Ring: For reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, the directing effects of the substituents are crucial. The trifluoromethyl group is a strong deactivator and meta-director, while the methoxy group is an activator and ortho, para-director. The positions ortho to the methoxy group (positions 2 and 4) and meta to the trifluoromethyl group (position 3) are the most relevant sites for substitution, with the outcome depending on the specific reaction conditions and the interplay of these directing effects.

Table 2: Comparative Acidity of Substituted Benzoic Acids

| Compound | Substituent(s) | Position(s) | pKa (approximate) | Effect on Acidity vs. Benzoic Acid |

| Benzoic Acid | -H | - | 4.20 | Baseline |

| 3-Methoxybenzoic Acid | -OCH₃ | meta | 4.10 | Slightly Stronger |

| 4-(Trifluoromethyl)benzoic Acid | -CF₃ | para | 3.60 | Stronger |

| This compound | -OCH₃, -CF₃ | meta, para | <3.60 (estimated) | Strongest |

Advanced Applications of 3 Methoxy 4 Trifluoromethyl Benzoic Acid and Its Derivatives in Interdisciplinary Research

Medicinal Chemistry Applications of 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid and its Derivatives in Interdisciplinary Research

The structural framework of this compound, characterized by the presence of an electron-donating methoxy (B1213986) group and a potent electron-withdrawing trifluoromethyl group on a benzoic acid core, serves as a valuable scaffold in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic applications, primarily focusing on the development of novel enzyme inhibitors and antimicrobial agents.

Design and Synthesis of Enzyme Inhibitors

Derivatives incorporating the trifluoromethylphenyl moiety have shown significant potential as inhibitors of various clinically relevant enzymes. This activity is often attributed to the unique electronic and lipophilic properties conferred by the trifluoromethyl group.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of neurodegenerative conditions such as Alzheimer's disease. nih.gov Research has demonstrated that hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide are effective dual inhibitors of both AChE and BuChE. mdpi.com

A study involving a series of these hydrazide-hydrazones revealed inhibitory concentrations (IC₅₀) in the micromolar range. mdpi.com The majority of the synthesized compounds were more potent against AChE. mdpi.com For instance, the derivative 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as the most potent AChE inhibitor within its series. mdpi.com In general, these carboxamide derivatives demonstrated dual inhibition of both cholinesterases, with many showing activity comparable to or better than the standard drug rivastigmine (B141) in vitro. mdpi.comresearchgate.net The IC₅₀ values for these compounds ranged from 44–100 µM for AChE and from 22 µM for BuChE. mdpi.comresearchgate.net Another investigation into N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides also reported dual inhibition of both enzymes, with IC₅₀ values of 27.0–106.8 μM for AChE and 58.0–277.5 μM for BuChE. mdpi.com

Table 1: Cholinesterase Inhibition by 4-(Trifluoromethyl)benzoyl Hydrazide Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| Hydrazide-hydrazones | Acetylcholinesterase (AChE) | 44 - 100 | mdpi.comresearchgate.net |

| Hydrazide-hydrazones | Butyrylcholinesterase (BuChE) | > 22 | mdpi.comresearchgate.net |

| N-alkyl-hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.0 - 106.8 | mdpi.com |

| N-alkyl-hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | 58.0 - 277.5 | mdpi.com |

Bacterial DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH) are essential enzymes for bacterial survival, making them validated targets for novel antibiotics. nih.govnih.govnih.gov While specific studies on this compound derivatives are not extensively detailed, related compounds containing the trifluoromethylphenyl scaffold have been investigated for these inhibitory activities.

DNA gyrase, a type II topoisomerase, is crucial for controlling DNA topology during replication. nih.govmdpi.com Its inhibition leads to bacterial cell death. nih.gov The search for new DNA gyrase inhibitors is a significant area of antibacterial research. nih.gov

FabH catalyzes the first condensation step in the fatty acid biosynthesis pathway, an essential process for bacteria. nih.gov The inhibition of FabH disrupts this pathway, leading to an antibacterial effect. nih.gov Research into pyrazole (B372694) derivatives has identified compounds with potent FabH inhibitory action and antibacterial activity. nih.gov

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. rjptonline.org Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. nih.gov Consequently, urease inhibitors are of significant therapeutic interest. nih.gov

Derivatives of structurally related benzoic acids have demonstrated notable urease inhibitory potential. For example, a series of compounds derived from 4-hydroxy-3-methoxy benzoic acid (vanillic acid) were synthesized and screened for their activity against jack bean urease. rjptonline.org Several of these derivatives exhibited significant inhibition, with IC₅₀ values comparable to the standard inhibitor, thiourea (B124793). rjptonline.org Specifically, compounds designated as 3, 14, and 17 in the study showed IC₅₀ values of 33.52 µg/ml, 32.41 µg/ml, and 30.06 µg/ml, respectively, against a thiourea standard of 33.50 µg/ml. rjptonline.org

Development of Antimicrobial Agents

The trifluoromethylphenyl motif is a key feature in the design of new antimicrobial agents, particularly against resilient Gram-positive pathogens.

A significant body of research has focused on pyrazole derivatives containing a trifluoromethylphenyl group, which have shown potent growth-inhibiting effects on Gram-positive bacteria, including various strains of Staphylococcus aureus. nih.gov A collection of these derivatives demonstrated high potency and low toxicity in human cell lines. nih.gov

One study detailed the synthesis of pyrazole derivatives where a trifluoromethyl substituent resulted in a potent molecule with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/ml. nih.gov The introduction of both fluoro and trifluoromethyl groups to the aniline (B41778) moiety of the derivative yielded one of the most potent compounds in the series. nih.gov Another investigation into similar pyrazole structures found that a bis(trifluoromethyl)aniline derivative was highly active against S. aureus strains, with MIC values as low as 0.78 µg/mL. mdpi.com Furthermore, derivatives of 3-methoxybenzamide (B147233) have been identified as having excellent antimicrobial activity against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with some compounds showing MIC values as low as 4 µg/mL against MRSA. mdpi.com

**Table 2: Antimicrobial Activity of Trifluoromethylphenyl and Methoxybenzamide Derivatives against Staphylococcus aureus*** *This table is interactive. Click on the headers to sort the data.

| Compound Class | Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Trifluoromethyl phenyl pyrazole derivative | S. aureus | 0.78 - 3.125 | nih.gov |

| Bis(trifluoromethyl)aniline pyrazole derivative | S. aureus | As low as 0.78 | mdpi.com |

| Chloro and bromo aniline pyrazole analogues | S. aureus | 3.12 | mdpi.com |

| 3-Methoxybenzamide derivatives | MSSA (ATCC 25923) | 1 - 8 | mdpi.com |

| 3-Methoxybenzamide derivatives | MRSA (ATCC 43300) | As low as 4 | mdpi.com |

Investigations into Resistance Mechanisms

While specific studies on resistance mechanisms to this compound itself are not prevalent, research on structurally related antimicrobial compounds provides insight into potential resistance pathways. The emergence of antimicrobial resistance is a major global health challenge, with pathogens developing various strategies to evade the action of drugs. nih.govossila.com

Derivatives of benzoic acid containing trifluoromethyl and other functional groups have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For instance, a series of 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazoles demonstrated significant growth inhibition of these resistant strains. nih.gov The primary mechanisms by which bacteria could develop resistance to such compounds include:

Target Modification: Alterations in the drug's molecular target can prevent effective binding. For example, if a compound targets a specific enzyme in a bacterial pathway, mutations in the gene encoding that enzyme could reduce the compound's efficacy. nih.gov

Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of degrading or modifying the antimicrobial agent, rendering it inactive. nih.gov

Active Efflux: Bacteria can utilize efflux pumps to actively transport the antimicrobial compound out of the cell, preventing it from reaching a therapeutic intracellular concentration. mdpi.comnih.gov Studies on difluorobenzamide derivatives, which share structural similarities, revealed that their lack of activity against certain Gram-negative bacteria could be attributed to such efflux pumps. mdpi.com

Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of a drug. nih.gov

Investigations into pyrazole derivatives have shown a low tendency for S. aureus to develop resistance through mutation, suggesting that some scaffolds are more robust against the rapid evolution of resistance. nih.gov Understanding these potential mechanisms is crucial for the design of new derivatives of this compound that can overcome or circumvent known resistance strategies.

Therapeutic Modulators in Oncology

The benzoic acid scaffold is a common feature in a number of anticancer agents. preprints.orgresearchgate.net The unique electronic properties of the trifluoromethyl group, such as its high lipophilicity and electron-withdrawing nature, make it a valuable substituent in the design of new therapeutic modulators.

The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the initiation of mRNA translation and is a promising target in oncology due to its role in tumor development and progression. google.comnih.gov Overexpression of eIF4E can lead to the preferential translation of oncogenic mRNAs. Therefore, inhibiting the function of eIF4E is a viable strategy for cancer therapy.

Benzoic acid derivatives have been explored as potential eIF4E inhibitors. A patent application describes a class of such derivatives where the phenyl ring can be substituted with groups including methoxy, trifluoromethoxy, and trifluoromethyl. google.com These compounds are designed to interfere with the critical interaction between eIF4E and eIF4G, a necessary step for the initiation of cap-dependent translation. google.com

Another strategy involves disrupting the interaction between eIF4E and other regulatory proteins. For example, small molecules have been developed to inhibit the eIF4E-RBM38 complex, which leads to enhanced translation of the p53 tumor suppressor protein. nih.gov While not directly involving this compound, these studies highlight the potential of targeting eIF4E with small molecules based on scaffolds that could be derived from or are analogous to it. The development of covalent inhibitors targeting lysine (B10760008) residues in the eIF4E binding pocket represents another innovative approach, moving beyond traditional charged guanine (B1146940) analogues. nih.gov

Applications in Agrochemical Research

Compounds containing trifluoromethyl and benzoic acid moieties are significant in the field of agrochemicals. The trifluoromethyl group often enhances the efficacy and stability of active ingredients used in herbicides and fungicides. chemimpex.com

For example, 4-Fluoro-3-(trifluoromethyl)benzoic acid is a key intermediate in the formulation of various agrochemicals. chemimpex.com Similarly, 3-(Trifluoromethyl)benzoic acid is a known environmental transformation product of the herbicide flurtamone. nih.gov These examples underscore the relevance of the trifluoromethyl benzoic acid structure in creating effective crop protection agents. The presence of the methoxy group in the target compound could further modulate its biological activity and environmental fate.

Role in Materials Science and Engineering

The unique electronic and hydrophobic properties imparted by the trifluoromethyl group have found applications in advanced materials, particularly in the renewable energy sector.

Perovskite Solar Cell Defect Passivation

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and long-term stability are often limited by defects in the perovskite crystal structure. nih.govrsc.orgnih.gov Defect passivation, a strategy to neutralize these defects, has been effectively achieved using molecules containing trifluoromethyl groups.

Research has shown that trifluoromethyl-containing compounds can serve as effective passivation agents. For instance, 4-(trifluoromethyl)-1H-imidazole and 3-(trifluoromethyl)phenethylamine (B1294608) hydroiodide (CF3PEAI) have been successfully used to passivate surface defects in perovskite films. nih.govrsc.orgnih.gov The mechanism of action involves the interaction of functional groups on the passivating agent with uncoordinated ions (like Pb²⁺) at the perovskite surface, which are common defect sites. nih.govnih.gov

The trifluoromethyl group contributes to this process in several ways:

Hydrophobicity: The CF₃ group increases the hydrophobicity of the perovskite film's surface, enhancing its resistance to moisture, a key factor in degradation. rsc.org

Defect Healing: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electron cloud distribution of the passivating molecule, enhancing the coordination of other functional groups (like carboxyl or amino groups) with defect sites. researchgate.netresearchgate.net

Structural Stabilization: The trifluoromethyl group can form hydrogen bonds that help to stabilize the perovskite lattice and suppress ion migration. researchgate.net

The table below summarizes the performance enhancement of PSCs treated with a trifluoromethyl-containing passivation agent compared to a control device.

| Parameter | Control Device | THI-Treated Device |

| Power Conversion Efficiency (PCE) | 16.49% | 18.97% |

| Open-Circuit Voltage (Voc) | Enhanced | Enhanced |

| Short-Circuit Current Density (Jsc) | Enhanced | Enhanced |

| Fill Factor (FF) | Enhanced | Enhanced |

| Stability (after 30 days) | 44.3% of initial PCE | 61.9% of initial PCE |

| Data based on the use of 4-(trifluoromethyl)-1H-imidazole (THI) as a passivation agent. nih.govnih.gov |

Biochemical Reagent and Probe Development

Derivatives of benzoic acid featuring trifluoromethyl groups are valuable as building blocks and reagents in synthetic chemistry for the creation of more complex molecules with specific biological or material properties. ossila.com For example, 4-Hydroxy-2-(trifluoromethyl)benzoic acid is used in the synthesis of liquid crystals and as a scaffold for active pharmaceutical ingredients (APIs), such as those with antitubercular activity. ossila.com

The combination of the carboxylic acid, methoxy, and trifluoromethyl groups in this compound makes it a versatile intermediate. The carboxylic acid allows for straightforward derivatization through esterification or amidation, enabling its attachment to various molecular scaffolds. ossila.com Research on related compounds, such as methoxy-α-trifluoromethylphenylacetic acid, has shown their utility as chiral derivatizing agents for determining the enantiomeric composition of alcohols and amines. This suggests that the core structure of this compound could be adapted for the development of new analytical probes and reagents.

Biological Material Applications

While direct applications of this compound in biological materials are not extensively documented, its structural motifs are featured in derivatives designed for significant biological and medicinal roles. The trifluoromethyl (CF₃) group, in particular, is a key component in medicinal chemistry for its ability to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. researchgate.netnih.gov

Research into related compounds underscores the value of the trifluoromethylphenyl moiety. For instance, Selinexor, an anticancer drug, is synthesized from a 3,5-bis(trifluoromethyl)benzonitrile (B1295164) precursor. mdpi.com The CF₃ groups are critical to the molecule's function. In other research, the substitution of a methyl group with a trifluoromethyl group on heterocyclic compounds, such as picornavirus inhibitors, has been shown to provide a "global metabolic protective effect." nih.gov This substitution shields the molecule from hydroxylation by metabolic enzymes, significantly increasing its stability and viability as a therapeutic agent. nih.gov This principle highlights the potential of using this compound as a building block for creating more robust and effective pharmaceuticals. The CF₃ group's strong electron-withdrawing nature can profoundly alter a molecule's interaction with biological targets and its resistance to metabolic breakdown. researchgate.netnih.gov

Internal Standards in Analytical Methods

In the field of analytical chemistry, particularly quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, precision and accuracy are paramount. A close derivative, 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) , has been established as a primary Certified Reference Material (CRM) for use as an internal standard in both ¹H and ¹⁹F qNMR. bipm.orgbipm.org An internal standard is a compound of known purity added in a known amount to a sample to aid in the quantification of the analyte of interest.

BTFMBA is highly suitable for this role due to several key properties:

Signal Simplicity and Uniqueness: It possesses two symmetrical CF₃ groups that produce a sharp, single peak in the ¹⁹F NMR spectrum, and three aromatic protons that give signals in a region of the ¹H spectrum that often does not overlap with analyte signals. bipm.org

High Purity: It is available with a certified purity of 99.96%, with a very low expanded measurement uncertainty (0.06%).

Solubility: It is soluble in common organic deuterated solvents used for NMR, such as DMSO-d₆, CD₃OD, and CDCl₃. bipm.org

Stability: The compound is chemically stable and does not react with analytes or the solvent, ensuring the integrity of the qNMR experiment.

The Bureau International des Poids et Mesures (BIPM) and other metrology institutes provide reference data on BTFMBA, solidifying its status as a reliable standard for achieving SI-traceable measurements in the purity assignment of organic compounds. bipm.orgbipm.org

Table 1: Properties of 3,5-Bis(trifluoromethyl)benzoic Acid as a qNMR Internal Standard

This interactive table summarizes the key characteristics of BTFMBA for its application in quantitative NMR.

| Property | Value / Description | Solvents | Nuclei | Source(s) |

| Certified Purity | 99.96% ± 0.06% | N/A | N/A | |

| ¹H NMR Signals | ~8.2 - 8.6 ppm | DMSO-d₆ | ¹H | |

| ¹⁹F NMR Signal | ~ -61.3 ppm | DMSO-d₆ | ¹⁹F | |

| Solubility | >10 mg/mL | DMSO-d₆, CD₃OD | N/A | bipm.org |

| Solubility | >2 mg/mL | CDCl₃ | N/A | bipm.org |

| Intended Use | Primary Internal Standard | Various organic | ¹H, ¹⁹F | bipm.org |

Studies on Biological Metabolism and Biodegradation

The environmental fate of fluorinated aromatic compounds is a subject of significant research interest. The stability of the carbon-fluorine bond often makes these molecules recalcitrant to natural degradation processes. Studies on this compound and its analogs focus on elucidating the pathways by which microorganisms and environmental factors can break down these persistent structures.

Microbial Degradation Pathways

Direct microbial degradation pathways for this compound have not been fully detailed. However, extensive research on the closely related analog, 3-(Trifluoromethyl)benzoate (3-TFM-benzoate) , provides significant insight into the likely metabolic route.

Studies using Pseudomonas putida have shown that this bacterium can co-metabolize 3-TFM-benzoate through its methylbenzoate degradation pathway. sigmaaldrich.com The process is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring. sigmaaldrich.comnih.gov The key steps identified are:

Dioxygenation: A benzoate (B1203000) 1,2-dioxygenase enzyme attacks the ring, leading to the formation of 3-TFM-1,2-dihydroxy-2-hydrobenzoate. sigmaaldrich.com

Dehydrogenation: This intermediate is then converted to 3-TFM-catechol.

Ring Fission: The 3-TFM-catechol undergoes meta-cleavage by the enzyme catechol-2,3-dioxygenase. This breaks the aromatic ring and forms a linear product, 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate (7-TFHOD) . sigmaaldrich.comnih.gov

Crucially, the microbial degradation often halts at this stage. The resulting product, 7-TFHOD, is a dead-end metabolite that proves resistant to further biochemical attack by the organism, leading to its accumulation. nih.govoup.com This highlights the challenge the trifluoromethyl group poses to complete mineralization by typical bacterial enzyme systems. The degradation of the methoxy group on related aromatic compounds by bacteria like Rhodococcus wratislaviensis typically involves demethylation to a hydroxyl group, which would be a likely initial step for this compound before ring cleavage. researchgate.net

Table 2: Microbial Degradation of 3-(Trifluoromethyl)benzoate by Pseudomonas putida

This interactive table outlines the identified pathway and products.

| Step | Substrate | Key Enzyme | Product | Outcome | Source(s) |

| 1 | 3-(Trifluoromethyl)benzoate | Benzoate 1,2-dioxygenase | 3-TFM-1,2-dihydroxy-2-hydrobenzoate | Ring hydroxylation | sigmaaldrich.com |

| 2 | 3-TFM-1,2-dihydroxy-2-hydrobenzoate | Dihydrodiol dehydrogenase | 3-TFM-catechol | Aromatization | sigmaaldrich.com |

| 3 | 3-TFM-catechol | Catechol-2,3-dioxygenase | 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate (7-TFHOD) | Ring fission | sigmaaldrich.comnih.gov |

| 4 | 7-TFHOD | (None) | (Accumulation) | Recalcitrant dead-end metabolite | nih.gov |

Photochemical Degradation in Aqueous Media

Photochemical degradation offers an alternative, non-biological pathway for the breakdown of fluorinated aromatic compounds in the environment, particularly in aqueous systems. Research on trifluoromethyl benzoic acid isomers under UVC irradiation in the presence of a gallium oxide (Ga₂O₃) photocatalyst has shown that these compounds can be degraded. researchgate.net

Key findings from these studies indicate that the degradation efficiency and pathway are influenced by several factors:

Isomer Position: The para-isomer, 4-(Trifluoromethyl)benzoic acid, was found to be more susceptible to degradation (ca. 90% removal) compared to the meta-isomer. researchgate.net

Atmosphere: The process is more efficient under a nitrogen atmosphere than in air, suggesting that oxidative side-reactions may compete with or inhibit the primary degradation pathway. researchgate.net

Degradation Products: The primary goal of degradation is defluorination, breaking the stable C-F bonds. Under photolytic conditions, the trifluoromethyl group can be broken down, leading to the release of fluoride (B91410) ions (F⁻) into the water. researchgate.netnih.gov Other potential byproducts from the photolysis of related fluorinated aromatics include trifluoroacetic acid (TFA). acs.org

Advanced oxidation and reduction processes (AOPs and ARPs), which involve reactive species like hydroxyl radicals (•OH) and hydrated electrons (eₐq⁻), can significantly accelerate the photolysis of fluorinated compounds. nih.gov The high reactivity of these species facilitates the cleavage of both the aromatic ring and the resilient C-F bonds, offering a promising route for the complete mineralization of such persistent chemicals. acs.orgnih.gov

Future Research Directions and Emerging Paradigms for 3 Methoxy 4 Trifluoromethyl Benzoic Acid

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemistry is a cornerstone of modern chemical research. For a compound with potential applications like 3-Methoxy-4-(Trifluoromethyl)Benzoic Acid, developing environmentally benign and efficient synthetic methodologies is a primary objective. Future research will likely focus on moving away from classical synthesis routes that may involve harsh reagents or produce significant waste streams.

One promising avenue is the exploration of catalytic C-H activation. This approach would directly functionalize a simpler, readily available precursor, such as a substituted anisole, thereby reducing the number of synthetic steps and improving atom economy. Palladium-catalyzed cross-coupling reactions, which have shown success in the synthesis of complex molecules from methoxy-substituted benzoyl chlorides, could also be adapted. acs.org For instance, a modular pathway to directly obtain derivatives from the corresponding acid chloride and various alkynes has been described, a strategy that could be explored for this specific benzoic acid. acs.org

Furthermore, flow chemistry presents a significant opportunity for sustainable synthesis. Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for in-line purification, leading to higher yields and reduced solvent usage compared to traditional batch processes. Biocatalysis, using enzymes to perform specific transformations, is another area of intense interest. Identifying or engineering an enzyme to carry out a key step in the synthesis of this compound could lead to a highly selective and environmentally friendly production method.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps | Catalyst development, regioselectivity control |

| Palladium-Catalyzed Cross-Coupling | Modular, versatile for derivative synthesis | Catalyst cost and stability, ligand design |

| Flow Chemistry | Improved safety and efficiency, scalability | Initial setup cost, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |

Design of Next-Generation Multifunctional Derivatives

The unique combination of a methoxy (B1213986) group (an electron-donating group) and a trifluoromethyl group (a strong electron-withdrawing group) on the same aromatic ring makes this compound an intriguing building block for the design of novel multifunctional derivatives. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as esterification and amidation.

Future research is expected to leverage this structural motif to create derivatives with tailored properties for various applications. For example, by incorporating this benzoic acid into polymer backbones, novel polyesters or polyamides with unique thermal, optical, or mechanical properties could be developed. The synthesis of polyesters from a structurally similar compound, 4-Hydroxy-2-(trifluoromethyl)benzoic acid, which self-assemble into spherulite crystals, suggests the potential for creating advanced materials like optical vortex beam generators. ossila.com

In the realm of medicinal chemistry, this compound can serve as a scaffold for the synthesis of new bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. By creating a library of ester and amide derivatives, researchers can screen for a wide range of biological activities. The synthesis of bosutinib (B1684425), a kinase inhibitor, from the related 3-methoxy-4-hydroxybenzoic acid highlights the potential of this class of compounds in drug discovery. mdpi.com

The following table outlines potential functional derivatives and their target applications:

| Derivative Type | Potential Functionalization Reaction | Target Application Area |

| Esters | Fischer esterification with various alcohols | Liquid crystals, functional polymers, prodrugs |

| Amides | Amidation with diverse amines | Bioactive compounds, enzyme inhibitors |

| Polymers | Polycondensation reactions | High-performance materials, materials with unique optical properties |

| Heterocycles | Cyclization reactions involving the carboxylic acid | Novel pharmaceutical scaffolds |

Deeper Mechanistic Understanding of Biological Activities

While direct biological studies on this compound are limited, its structural features suggest a high potential for biological activity. The methoxy and trifluoromethyl groups can significantly influence a molecule's lipophilicity, electronic properties, and ability to interact with biological targets. Future research will undoubtedly focus on elucidating the specific mechanisms through which this compound and its derivatives exert biological effects.

Computational studies, such as molecular docking, will be instrumental in identifying potential protein targets. mdpi.com By modeling the interactions of the compound with the active sites of various enzymes or receptors, researchers can predict its potential as an inhibitor or modulator. For instance, computational docking has been successfully used to predict the binding modes of methoxy-substituted tyramine (B21549) derivatives with tyrosinase. mdpi.com

In vitro and in vivo assays will then be necessary to validate these computational predictions and to understand the downstream cellular consequences. Techniques such as quantitative structure-activity relationship (QSAR) studies can help to correlate the structural features of a series of derivatives with their biological activity, providing valuable insights for the design of more potent and selective compounds. Biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to directly measure the binding affinity and kinetics of the compound with its biological targets.

Key areas for mechanistic investigation include:

Enzyme Inhibition: Screening against various enzyme families, such as kinases, proteases, and oxidoreductases.

Receptor Binding: Investigating interactions with nuclear receptors or G-protein coupled receptors.

Cellular Pathway Analysis: Determining the effects on specific signaling pathways within cells.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives.

Integration in Advanced Materials and Nanotechnology

The unique electronic and structural properties of this compound make it a candidate for integration into advanced materials and nanotechnology. Its aromatic core, functionalized with both electron-donating and electron-withdrawing groups, can be exploited to create materials with interesting optical and electronic properties.

One area of exploration is the development of functional polymers. As mentioned, incorporating this benzoic acid derivative into polyester (B1180765) or polyamide chains could lead to materials with enhanced thermal stability or specific liquid crystalline phases. ossila.com Benzoic acid and its derivatives have been shown to be attractive for their pharmacological properties and can be segregated in polymer crystalline cavities, which could lead to novel drug delivery systems. mdpi.com

In nanotechnology, this molecule could be used as a ligand to functionalize the surface of nanoparticles, such as gold or quantum dots. The carboxylic acid group can anchor the molecule to the nanoparticle surface, while the trifluoromethyl and methoxy groups can be used to tune the solubility and interfacial properties of the nanoparticles. Such functionalized nanoparticles could find applications in sensing, imaging, and drug delivery.

Future research could explore the following applications:

| Application Area | Rationale for Use of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Potential as a building block for host or emissive materials due to its electronic properties. |

| Sensors | Functionalization of sensor surfaces to create selective binding sites for specific analytes. |

| Nanomedicine | Surface modification of nanocarriers for targeted drug delivery. |

| Liquid Crystals | Synthesis of novel liquid crystalline materials with specific phase behaviors. ossila.com |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization